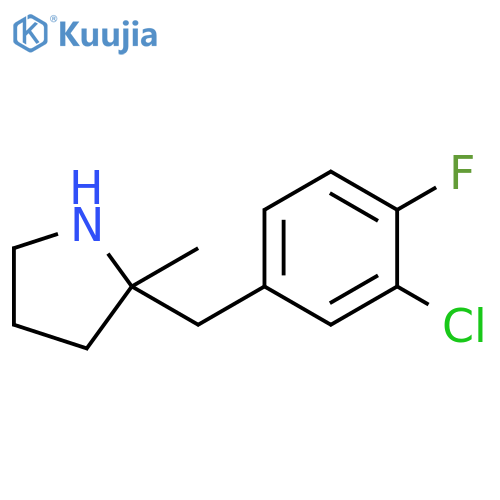Cas no 1566530-25-3 (2-(3-chloro-4-fluorophenyl)methyl-2-methylpyrrolidine)

1566530-25-3 structure
商品名:2-(3-chloro-4-fluorophenyl)methyl-2-methylpyrrolidine
CAS番号:1566530-25-3
MF:C12H15ClFN
メガワット:227.705605745316
MDL:MFCD26934635
CID:5171145
PubChem ID:104688035
2-(3-chloro-4-fluorophenyl)methyl-2-methylpyrrolidine 化学的及び物理的性質
名前と識別子
-
- Pyrrolidine, 2-[(3-chloro-4-fluorophenyl)methyl]-2-methyl-
- 2-(3-chloro-4-fluorophenyl)methyl-2-methylpyrrolidine
-
- MDL: MFCD26934635
- インチ: 1S/C12H15ClFN/c1-12(5-2-6-15-12)8-9-3-4-11(14)10(13)7-9/h3-4,7,15H,2,5-6,8H2,1H3
- InChIKey: LPYMVZQWYOVQIU-UHFFFAOYSA-N
- ほほえんだ: N1CCCC1(CC1=CC=C(F)C(Cl)=C1)C
2-(3-chloro-4-fluorophenyl)methyl-2-methylpyrrolidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-349426-0.1g |
2-[(3-chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine |
1566530-25-3 | 0.1g |
$904.0 | 2023-09-03 | ||
| Enamine | EN300-349426-0.25g |
2-[(3-chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine |
1566530-25-3 | 0.25g |
$946.0 | 2023-09-03 | ||
| Enamine | EN300-349426-0.5g |
2-[(3-chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine |
1566530-25-3 | 0.5g |
$987.0 | 2023-09-03 | ||
| Enamine | EN300-349426-5g |
2-[(3-chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine |
1566530-25-3 | 5g |
$2981.0 | 2023-09-03 | ||
| Enamine | EN300-349426-10.0g |
2-[(3-chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine |
1566530-25-3 | 10.0g |
$4421.0 | 2023-02-22 | ||
| Enamine | EN300-349426-1g |
2-[(3-chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine |
1566530-25-3 | 1g |
$1029.0 | 2023-09-03 | ||
| Enamine | EN300-349426-2.5g |
2-[(3-chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine |
1566530-25-3 | 2.5g |
$2014.0 | 2023-09-03 | ||
| Enamine | EN300-349426-1.0g |
2-[(3-chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine |
1566530-25-3 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-349426-5.0g |
2-[(3-chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine |
1566530-25-3 | 5.0g |
$2981.0 | 2023-02-22 | ||
| Enamine | EN300-349426-0.05g |
2-[(3-chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine |
1566530-25-3 | 0.05g |
$864.0 | 2023-09-03 |
2-(3-chloro-4-fluorophenyl)methyl-2-methylpyrrolidine 関連文献
-
Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
-
2. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
-
Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800
-
Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
-
Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
1566530-25-3 (2-(3-chloro-4-fluorophenyl)methyl-2-methylpyrrolidine) 関連製品
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)
推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
